Chlorhydrate de fenfluramine

Vue d'ensemble

Description

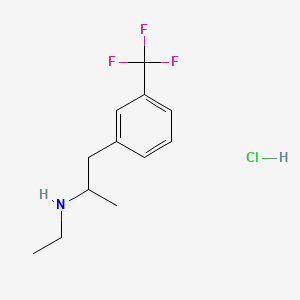

Fenfluramine hydrochloride is the hydrochloride salt of fenfluramine, an amphetamine derivative and a sympathomimetic stimulant with appetite-suppressant properties . It was part of the Fen-Phen anti-obesity medication, which stimulates the release of serotonin from vesicular storage, and modulates serotonin transporter function . Fenfluramine has been successfully repurposed, and various regulatory agencies approved it for seizures associated with Dravet and Lennox–Gastaut syndromes .

Physical And Chemical Properties Analysis

Fenfluramine Hydrochloride has a molecular formula of C12H17ClF3N and a molecular weight of 267.72 g/mol . It is an amphetamine derivative and a sympathomimetic stimulant with appetite-suppressant properties .

Applications De Recherche Scientifique

Traitement de l'épilepsie

La fenfluramine s'est avérée être un traitement efficace pour réduire la fréquence des crises chez les patients atteints du syndrome de Dravet et du syndrome de Lennox-Gastaut, parmi d'autres épilepsies rares . Elle possède un mécanisme d'action unique parmi les médicaments antiépileptiques (MAE). Son mécanisme d'action principal est actuellement décrit comme une activité double du récepteur sigma-1 et de la sérotonine .

Amélioration des comorbidités non épileptiques

La fenfluramine a été rapportée pour améliorer les comorbidités non épileptiques et potentiellement réduire le risque de mort subite inattendue en épilepsie (SUDEP) . L'équilibre entre les réseaux neuronaux excitateurs (glutamatergiques) et inhibiteurs (acide γ-aminobutyrique [GABA]-ergiques) est maintenu par les mécanismes de la sérotonine et du récepteur sigma-1 .

Rôle dans la neurotransmission GABA

La fenfluramine peut avoir des rôles auxiliaires dans la neurotransmission GABA . Cela pourrait être un domaine d'intérêt potentiel pour de futures recherches.

Rôle dans la neurotransmission noradrénergique

La fenfluramine peut également jouer un rôle dans la neurotransmission noradrénergique . Cela pourrait être un autre domaine d'intérêt potentiel pour de futures recherches.

Impact sur le système endocrinien

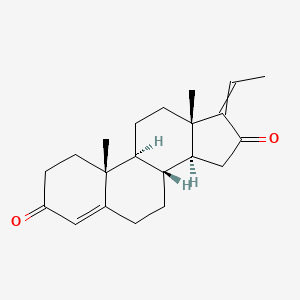

La fenfluramine peut avoir des effets sur le système endocrinien, en particulier sur les dérivés de la progestérone tels que les stéroïdes neuroactifs . Cela pourrait être un domaine d'intérêt potentiel pour de futures recherches.

Réduction de l'appétit

L'activité dopaminergique sous-tend la réduction de l'appétit, un effet secondaire courant du traitement par la fenfluramine . Cependant, toute implication dans la réduction des crises reste spéculative .

Traitement des épilepsies pharmacorésistantes

La fenfluramine s'est avérée prometteuse comme traitement d'appoint des épilepsies pharmacorésistantes . Elle a fait l'objet de plusieurs études évaluant son efficacité et sa sécurité pour le traitement du syndrome de Dravet (SD), du syndrome de Lennox-Gastaut (SLG) et d'autres épilepsies réfractaires .

Orientations de recherche futures

Des recherches supplémentaires sont en cours pour évaluer de nouvelles voies biologiques prometteuses pour la fenfluramine . Une meilleure compréhension des mécanismes pharmacologiques de la fenfluramine dans la réduction du fardeau des crises et des comorbidités non épileptiques peut permettre une conception rationnelle des médicaments et/ou une meilleure prise de décision clinique lors de la prescription de régimes multi-MAE .

Mécanisme D'action

Target of Action

Fenfluramine hydrochloride, also known as Ganal, primarily targets serotonin receptors and the sigma-1 receptor . These receptors play a crucial role in maintaining a balance between excitatory and inhibitory neural networks .

Mode of Action

Fenfluramine is a phenethylamine that is structurally similar to serotonin . It increases extracellular serotonin levels, modulates serotonergic and other neurologic receptors, and controls neurotransmission . Its primary mode of action is described as dual-action sigma-1 receptor and serotonergic activity . Other mechanisms may be involved .

Biochemical Pathways

Fenfluramine affects the balance between excitatory (glutamatergic) and inhibitory (γ-aminobutyric acid [GABA]-ergic) neural networks . It also has ancillary roles in GABA neurotransmission, noradrenergic neurotransmission, and the endocrine system .

Pharmacokinetics

Fenfluramine has a steady-state T max of between four and five hours and an absolute bioavailability of approximately 68-74% . After oral ingestion in healthy volunteers, fenfluramine is rapidly absorbed with a volume of distribution of 11.9 L/kg .

Result of Action

Fenfluramine is effective in treating pharmacoresistant seizures . It reduces seizure frequency, ameliorates comorbidities, and potentially reduces the risk of sudden unexpected death in epilepsy (SUDEP) in patients with Dravet syndrome and Lennox-Gastaut syndrome .

Safety and Hazards

Fenfluramine Hydrochloride should be handled in a well-ventilated place. Suitable protective clothing should be worn and contact with skin and eyes should be avoided . Dust formation should be avoided and breathing mist, gas, or vapors should be avoided . Personal protective equipment should be used and chemical impermeable gloves should be worn .

Analyse Biochimique

Biochemical Properties

Fenfluramine hydrochloride plays a crucial role in biochemical reactions by increasing extracellular serotonin levels. It interacts with several enzymes, proteins, and other biomolecules. Notably, fenfluramine hydrochloride acts as a serotonin releasing agent and an agonist of the serotonin 5-HT2 receptors . It also modulates the σ1 receptor . These interactions enhance neurotransmission and contribute to its therapeutic effects in seizure management .

Cellular Effects

Fenfluramine hydrochloride influences various cellular processes and cell types. It increases extracellular serotonin levels, which impacts cell signaling pathways, gene expression, and cellular metabolism . By acting on serotonin receptors, fenfluramine hydrochloride modulates neurotransmission and can alter the function of neurons and other cell types involved in the central nervous system . This modulation can lead to changes in cellular activities, including neurotransmitter release and synaptic plasticity .

Molecular Mechanism

The molecular mechanism of fenfluramine hydrochloride involves its action as a serotonin releasing agent and agonist of serotonin 5-HT2 receptors . It disrupts vesicular storage of serotonin and reverses serotonin transporter function, leading to increased serotonin levels in the synaptic cleft . Additionally, fenfluramine hydrochloride acts as a σ1 receptor positive modulator, which may contribute to its anticonvulsant effects . These interactions at the molecular level result in enhanced serotonergic activity and modulation of neurotransmission .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of fenfluramine hydrochloride can change over time. The compound is generally stable, but its long-term effects on cellular function have been observed in both in vitro and in vivo studies . Over extended periods, fenfluramine hydrochloride has shown sustained anticonvulsant effects, although its impact on cellular function may vary depending on the duration of exposure and specific experimental conditions .

Dosage Effects in Animal Models

The effects of fenfluramine hydrochloride vary with different dosages in animal models. At low doses, it has been shown to reduce seizure frequency and improve executive functioning without significant adverse effects . At higher doses, fenfluramine hydrochloride can cause toxic effects, including cardiovascular toxicity . These dosage-dependent effects highlight the importance of careful dose management in therapeutic applications .

Metabolic Pathways

Fenfluramine hydrochloride is metabolized primarily in the liver by several cytochrome P450 enzymes, including CYP1A2, CYP2B6, CYP2D6, CYP2C9, CYP2C19, and CYP3A4/5 . The major active metabolite is norfenfluramine, which also contributes to the compound’s pharmacological effects . These metabolic pathways are crucial for the biotransformation and elimination of fenfluramine hydrochloride from the body .

Transport and Distribution

Fenfluramine hydrochloride is transported and distributed within cells and tissues through mechanisms involving serotonin transporters . It increases extracellular serotonin levels by reversing serotonin transporter function . This transport and distribution are essential for its therapeutic effects, as they determine the compound’s localization and accumulation in target tissues .

Subcellular Localization

The subcellular localization of fenfluramine hydrochloride involves its interaction with serotonin transporters and receptors on the cell membrane . It is primarily localized in synaptic vesicles and the synaptic cleft, where it exerts its effects on neurotransmission . This localization is critical for its activity and function, as it ensures the compound’s availability at sites of neurotransmitter release and receptor interaction .

Propriétés

IUPAC Name |

N-ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F3N.ClH/c1-3-16-9(2)7-10-5-4-6-11(8-10)12(13,14)15;/h4-6,8-9,16H,3,7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXKXJHAOUFHNAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C)CC1=CC(=CC=C1)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

458-24-2 (Parent) | |

| Record name | Fenfluramine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000404820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30936444 | |

| Record name | N-Ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30936444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

404-82-0, 16105-77-4 | |

| Record name | Fenfluramine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=404-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenfluramine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000404820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30936444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fenfluramine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.336 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENFLURAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KC089243P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

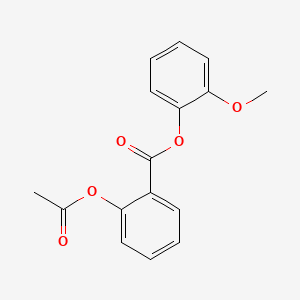

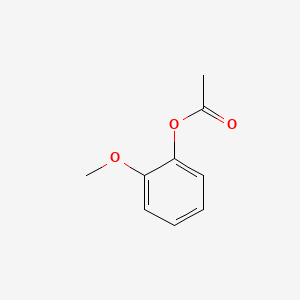

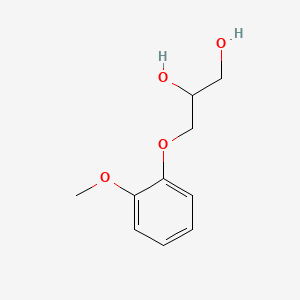

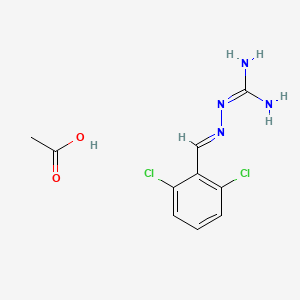

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

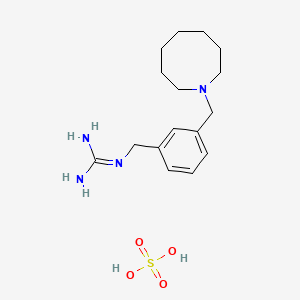

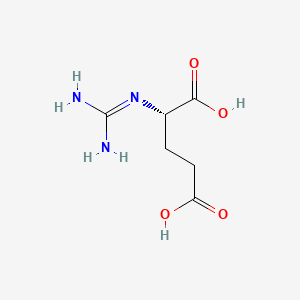

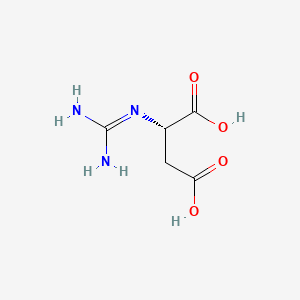

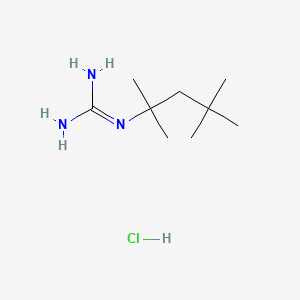

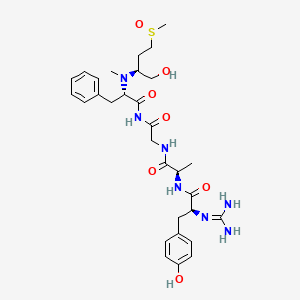

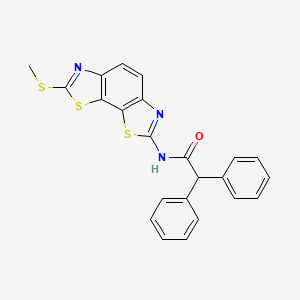

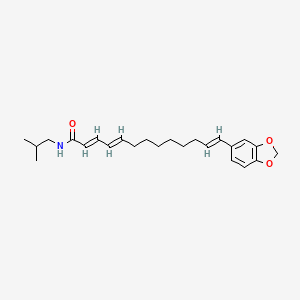

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.